molecular formula C8H10Cl3NO B1454911 [2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride CAS No. 1211428-89-5

[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride

Cat. No. B1454911
M. Wt: 242.5 g/mol
InChI Key: ZUBHAKSZEQLVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of [2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride is C8H10Cl3NO . Its molecular weight is 242.5 g/mol.


Chemical Reactions Analysis

The specific chemical reactions involving [2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride are not detailed in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of [2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride are not explicitly mentioned in the available sources .

Scientific Research Applications

Chemical Synthesis and Molecular Structure Analysis

Research has been conducted on various derivatives and analogs of this compound, focusing on their synthesis, conformational analysis, and molecular structure. For instance, studies on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives revealed insights into their crystal structures, highlighting the influence of different substituents on molecular conformation and interactions (Nitek et al., 2020). Similarly, research on the synthesis of clopidogrel hydrogen sulfate utilized a related compound as a chiral auxiliary, showcasing the application of these types of compounds in asymmetric synthesis processes (Sashikanth et al., 2013).

Applications in Medicinal Chemistry

The compound and its derivatives have also been explored for their potential in medicinal chemistry, particularly in the development of novel pharmaceuticals and biomaterials. A study on novel 1,2,4-triazolin-3-one derivatives, including a compound structurally related to "[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride," demonstrated significant in vitro anticancer activity against a range of human tumor cell lines (Kattimani et al., 2013). Another research area involves the synthesis of hybrid compounds, such as ibuprofen-thiadiazole, which include an amine hydrochloride structure, showing the versatility of these compounds in drug design (Channar et al., 2019).

Future Directions

The future directions for the use or study of [2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride are not specified in the available sources .

properties

IUPAC Name

2-(2,5-dichlorophenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO.ClH/c9-6-1-2-7(10)8(5-6)12-4-3-11;/h1-2,5H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBHAKSZEQLVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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